molecular formula C21H22N6O5S B264175 Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate

Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate

Cat. No. B264175
M. Wt: 470.5 g/mol
InChI Key: AATWRUZQSIANIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate, also known as ETP-101, is a synthetic compound that has gained attention in the field of neuroscience research due to its potential therapeutic effects on neurological disorders. ETP-101 is a selective and potent inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways in the brain.

Mechanism of Action

PDE10A is a dual-specificity enzyme that hydrolyzes both cAMP and cGMP, two important second messengers in intracellular signaling pathways. By inhibiting PDE10A, Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate increases the levels of cAMP and cGMP, leading to downstream effects on the activity of protein kinases and transcription factors. The exact mechanism by which Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate exerts its therapeutic effects is still under investigation, but it is believed to involve modulation of the dopamine and glutamate neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate has been shown to increase the levels of cAMP and cGMP in the striatum, which is associated with improved cognitive function and reduced motor impairments in animal models of neurological disorders. In addition, Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate has been shown to enhance the release of dopamine and glutamate in the striatum, which may contribute to its therapeutic effects on neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate is its selectivity for PDE10A, which allows for more precise targeting of intracellular signaling pathways in the brain. However, the synthesis of Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate is complex and time-consuming, which may limit its use in large-scale experiments. In addition, the long-term effects of Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate on the brain are still unknown, and further research is needed to fully understand its potential therapeutic benefits and limitations.

Future Directions

For research on Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate include investigating its potential therapeutic effects on other neurological disorders such as Alzheimer's disease and multiple sclerosis. In addition, further studies are needed to elucidate the exact mechanism by which Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate exerts its therapeutic effects on the brain. Finally, the development of more efficient and cost-effective synthesis methods for Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate may facilitate its use in larger-scale experiments and clinical trials.

Synthesis Methods

The synthesis of Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate involves a multistep process starting with the reaction of 2-furancarboxylic acid with thionyl chloride to form 2-furancarbonyl chloride. This intermediate is then reacted with 6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-amine to form the key intermediate, which is further reacted with ethyl 4-(piperazin-1-yl)benzoate and sodium hydride to form Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate.

Scientific Research Applications

Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate has been extensively studied in preclinical models of neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease. The inhibition of PDE10A by Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the striatum, a region of the brain involved in motor control and reward processing. This increase in cAMP and cGMP levels has been associated with improved cognitive function and reduced motor impairments in animal models of neurological disorders.

properties

Molecular Formula

C21H22N6O5S

Molecular Weight

470.5 g/mol

IUPAC Name

ethyl 4-[5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)furan-2-yl]sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C21H22N6O5S/c1-3-31-21(28)25-10-12-26(13-11-25)33(29,30)18-9-8-17(32-18)20-23-22-19-16-7-5-4-6-15(16)14(2)24-27(19)20/h4-9H,3,10-13H2,1-2H3

InChI Key

AATWRUZQSIANIR-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C3=NN=C4N3N=C(C5=CC=CC=C54)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C3=NN=C4N3N=C(C5=CC=CC=C54)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.